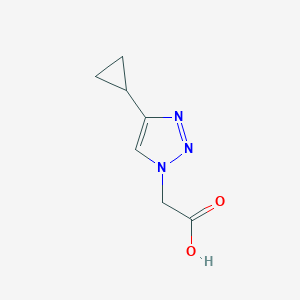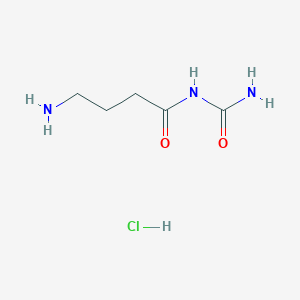![molecular formula C7H4BrF2N3 B1378340 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1428532-79-9](/img/structure/B1378340.png)
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
説明
“6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C7H4BrF2N3 . It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is represented by the InChI code:InChI=1S/C7H4BrF2N3/c8-4-1-2-5-11-12-7 (6 (9)10)13 (5)3-4/h1-3,6H . The compound has a molecular weight of 248.03 . Physical And Chemical Properties Analysis
The compound has a predicted density of 1.95±0.1 g/cm3 and a pKa of 0.29±0.50 . It is a solid at room temperature .科学的研究の応用
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives, including the [1,2,4]triazolo[4,3-a]pyridine moiety, play a crucial role in medicinal chemistry due to their wide-ranging biological activities. These compounds have been extensively studied for their potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. For instance, 1,2,3-triazole and 1,2,4-triazole hybrids have been identified as potent inhibitors against a broad spectrum of diseases, including those caused by drug-resistant strains of bacteria such as Staphylococcus aureus (Li & Zhang, 2021). These hybrids exhibit dual or multiple mechanisms of action, enhancing their therapeutic efficacy.
Optical Sensors and Material Science
Triazole derivatives are also notable for their applications in the development of optical sensors. The structural versatility of triazole and its derivatives, such as pyrimidine and pyridine, allows for the creation of compounds that can serve as exquisite sensing materials. These materials are used not only in biological applications but also in creating innovative solutions for material science challenges. The unique sensing capabilities of these compounds are attributed to their ability to form both coordination and hydrogen bonds, making them suitable for various sensing and detection applications (Jindal & Kaur, 2021).
Corrosion Inhibition
Beyond their biological significance, 1,2,3-triazole derivatives have been explored for their potential as corrosion inhibitors for metals and alloys. The 1,4-disubstituted 1,2,3-triazole derivatives, in particular, have shown good efficiency in protecting metals from corrosion in various acidic media. This application is of significant interest in industries where metal durability and longevity are crucial (Hrimla et al., 2021).
Environmental and Agrochemical Applications
Triazole derivatives are also recognized for their environmental and agrochemical applications. They serve as key intermediates in the synthesis of compounds with insecticidal, herbicidal, and fungicidal properties, contributing to the development of new agricultural products that can enhance crop protection and productivity. Their role extends to environmental chemistry, where they are studied for their potential in pollution control and as components of green chemistry initiatives (Saganuwan, 2017).
Safety And Hazards
特性
IUPAC Name |
6-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-1-2-5-11-12-7(6(9)10)13(5)3-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLYGCWLDHOLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193483 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
1428532-79-9 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101193483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride](/img/structure/B1378258.png)



![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)




![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)



![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)